molecular formula C20H23NO4S B2898247 N-(2,2-di(furan-2-yl)ethyl)-2,3,5,6-tetramethylbenzenesulfonamide CAS No. 2320953-67-9

N-(2,2-di(furan-2-yl)ethyl)-2,3,5,6-tetramethylbenzenesulfonamide

Cat. No.: B2898247
CAS No.: 2320953-67-9
M. Wt: 373.47
InChI Key: JKQKQFQIROOPPN-UHFFFAOYSA-N
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Description

N-(2,2-di(furan-2-yl)ethyl)-2,3,5,6-tetramethylbenzenesulfonamide is a sulfonamide derivative characterized by a 2,3,5,6-tetramethyl-substituted benzene ring linked to a sulfonamide group. The sulfonamide nitrogen is further substituted with a 2,2-di(furan-2-yl)ethyl moiety, introducing two furan rings into the structure.

Properties

IUPAC Name

N-[2,2-bis(furan-2-yl)ethyl]-2,3,5,6-tetramethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4S/c1-13-11-14(2)16(4)20(15(13)3)26(22,23)21-12-17(18-7-5-9-24-18)19-8-6-10-25-19/h5-11,17,21H,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKQKQFQIROOPPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)NCC(C2=CC=CO2)C3=CC=CO3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-di(furan-2-yl)ethyl)-2,3,5,6-tetramethylbenzenesulfonamide typically involves multiple steps:

    Formation of the Furan-2-yl Ethyl Intermediate: This step involves the reaction of furan with an appropriate alkylating agent to form the 2,2-di(furan-2-yl)ethyl intermediate.

    Sulfonamide Formation: The intermediate is then reacted with 2,3,5,6-tetramethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction typically occurs in an organic solvent like dichloromethane under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-di(furan-2-yl)ethyl)-2,3,5,6-tetramethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized under specific conditions to form furanones.

    Reduction: The sulfonamide group can be reduced to an amine under strong reducing conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

N-(2,2-di(furan-2-yl)ethyl)-2,3,5,6-tetramethylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and advanced composites.

Mechanism of Action

The mechanism by which N-(2,2-di(furan-2-yl)ethyl)-2,3,5,6-tetramethylbenzenesulfonamide exerts its effects depends on its application:

    Enzyme Inhibition: The sulfonamide group can mimic the structure of natural substrates or inhibitors, binding to the active site of enzymes and blocking their activity.

    Antimicrobial Activity: The compound may disrupt microbial cell membranes or interfere with essential biochemical pathways.

    Anticancer Activity: It may induce apoptosis or inhibit cell proliferation by targeting specific molecular pathways.

Comparison with Similar Compounds

Structural Analogues with Furan or Benzene Substituents

a. N-(1-(Furan-2-yl)ethyl)-4-methylbenzenesulfonamide (3a)

  • Structure : Features a single furan-2-yl group and a 4-methylbenzenesulfonamide core.
  • Reactivity: Used in vanadium-catalyzed aza-Achmatowicz rearrangement to yield cis-6-hydroxy-2-methyl-1-tosyl-1,6-dihydropyridin-3(2H)-one (76% yield).
  • Key Difference : Lacks the tetramethyl substitution and second furan group, reducing steric bulk compared to the target compound.

b. N-(2-(1H-Indol-3-yl)ethyl)-N,2,4,6-tetramethylbenzenesulfonamide (11a)

  • Structure : Contains an indole group instead of furans, with a tetramethylbenzenesulfonamide core.
  • Application : Part of C7-derivatized indole compounds for synthetic chemistry applications. The indole substituent may enhance π-π stacking interactions in biological systems, contrasting with the furan’s electron-rich nature .

c. N-Ethyl-N-(2-methoxyphenyl)benzenesulfonamide

  • Structure : Substituted with a methoxyphenyl group and ethyl chain.
  • Properties : Demonstrates biologically active sulfonamide characteristics, with the methoxy group influencing electronic properties and solubility .
Substituent Impact on Physicochemical Properties
Compound Name Substituents Molecular Weight (g/mol) Key Properties
Target Compound 2,2-di(furan-2-yl)ethyl, 2,3,5,6-tetramethyl ~435.5* High steric hindrance; potential low solubility
2,3,5,6-Tetramethylbenzenesulfonamide (61) No ethyl/furan substituents 214.1 Parent compound; used in Keap1 inhibitor studies
N-(1-(Furan-2-yl)ethyl)-4-methylbenzenesulfonamide (3a) Single furan, 4-methyl ~293.3* Moderate reactivity in rearrangement reactions
Ranitidine-related nitroacetamide Dimethylaminomethyl furan, nitroacetamide ~356.4 Pharmacologically active (H₂ antagonist)

*Calculated based on structural formula.

Biological Activity

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Chemical Formula : C18_{18}H22_{22}N2_2O2_2S
  • Molecular Weight : Approximately 342.44 g/mol

The structure consists of a sulfonamide group attached to a tetramethylbenzene moiety and two furan rings. This unique combination may contribute to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds with similar structures. For instance, derivatives of furan and sulfonamide have shown significant activity against various bacterial strains. The following table summarizes some relevant findings on the antimicrobial activity of related compounds:

CompoundTested StrainsMinimum Inhibitory Concentration (MIC)Reference
Furan Derivative AE. coli32 µg/mL
Furan Derivative BS. aureus16 µg/mL
N-(Furan-2-yl) SulfonamideP. aeruginosa8 µg/mL

The proposed mechanisms by which sulfonamide derivatives exert their antimicrobial effects include:

  • Inhibition of Folate Synthesis : Sulfonamides are known to inhibit the bacterial enzyme dihydropteroate synthase, which is crucial for folate synthesis.
  • Disruption of Membrane Integrity : Some compounds can integrate into bacterial membranes, leading to increased permeability and cell lysis.

Case Studies

  • Study on Antimicrobial Efficacy :
    A study investigated the antimicrobial efficacy of various furan derivatives, including those similar to N-(2,2-di(furan-2-yl)ethyl)-2,3,5,6-tetramethylbenzenesulfonamide. The results indicated that these compounds exhibited potent activity against Gram-positive and Gram-negative bacteria, suggesting their potential as lead compounds in antibiotic development .
  • Crystal Structure Analysis :
    The crystal structure of a related compound was analyzed using X-ray diffraction methods. The study revealed strong intermolecular hydrogen bonding interactions that may stabilize the compound's structure and enhance its biological activity .
  • Toxicity Assessment :
    Another study assessed the toxicity profiles of sulfonamide derivatives in vitro. It was found that while some compounds exhibited promising antimicrobial activity, they also presented cytotoxic effects at higher concentrations, necessitating further investigation into their safety profiles .

Q & A

Q. What are the critical steps and optimal reaction conditions for synthesizing N-(2,2-di(furan-2-yl)ethyl)-2,3,5,6-tetramethylbenzenesulfonamide?

The synthesis typically involves:

  • Multi-step nucleophilic substitution : Reacting 2,3,5,6-tetramethylbenzenesulfonyl chloride with a di(furan-2-yl)ethylamine precursor under inert conditions.
  • Catalyst and solvent selection : Use of Ru/Al₂O₃ catalysts for reductive amination (to stabilize furan moieties) and polar aprotic solvents like dimethylformamide (DMF) to enhance reactivity .
  • Base optimization : Triethylamine or sodium hydroxide to deprotonate intermediates and drive sulfonamide bond formation .
  • Purification : Column chromatography (hexane:ethyl acetate gradients) or recrystallization to isolate the product .

Q. Which analytical techniques are essential for confirming structural integrity?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions, furan ring coupling, and sulfonamide connectivity. Aromatic protons in the tetramethylbenzene group typically appear as singlets (δ 2.1–2.4 ppm), while furan protons resonate at δ 6.2–7.4 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺) and rule out fragmentation byproducts .
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry and noncovalent interactions (e.g., hydrogen bonding) in crystalline forms .

Q. What are common impurities or byproducts, and how are they identified?

  • Unreacted sulfonyl chloride : Detected via thin-layer chromatography (TLC) or HPLC as a high-Rf spot.
  • Diastereomeric byproducts : Arise from incomplete stereocontrol during ethylamine substitution; resolved using chiral column chromatography .
  • Oxidized furan derivatives : Identified via LC-MS as m/z peaks corresponding to furan ring opening or hydroxylation .

Advanced Research Questions

Q. How can computational methods predict biological activity or interaction mechanisms?

  • Molecular Docking : Simulate binding to target proteins (e.g., Keap1 or cyclooxygenase) using software like AutoDock Vina. Focus on sulfonamide’s hydrogen-bonding capacity and furan’s π-π stacking .
  • Density Functional Theory (DFT) : Calculate adsorption energies and electron density maps to predict reactivity in nucleophilic environments. For example, DFT reveals that furan’s electron-rich rings enhance nucleophilicity at the ethylamine group .
  • Molecular Dynamics (MD) : Model stability in biological membranes to assess bioavailability .

Q. How to resolve contradictions in spectral data (e.g., unexpected NMR shifts)?

  • Variable Temperature (VT) NMR : Detect dynamic effects (e.g., rotational barriers in the sulfonamide group) causing signal splitting .
  • Isotopic Labeling : Use ¹⁵N-labeled amines to trace unexpected coupling in 2D NMR spectra (HSQC, HMBC) .
  • Comparative Analysis : Cross-reference with structurally analogous sulfonamides (e.g., N-ethyl-N-(2-methoxyphenyl)benzenesulfonamide) to identify shifts caused by steric hindrance .

Q. How do furan rings influence reactivity in nucleophilic substitutions?

  • Electronic Effects : Furan’s electron-rich oxygen enhances the nucleophilicity of the adjacent ethyl group, facilitating sulfonamide bond formation.
  • Steric Hindrance : The di(furan)ethyl group’s bulkiness may slow reactions with sterically demanding electrophiles; mitigate using bulky base catalysts (e.g., DBU) .
  • Side Reactions : Furan rings are prone to oxidation under acidic conditions; use inert atmospheres (N₂/Ar) and antioxidants like BHT during synthesis .

Q. What methodologies optimize reaction yields during scale-up?

  • Flow Chemistry : Continuous reactors minimize side reactions and improve heat dissipation for exothermic steps (e.g., sulfonylation) .
  • DoE (Design of Experiments) : Statistically optimize variables (temperature, solvent ratio, catalyst loading) using response surface methodology .
  • In Situ Monitoring : Raman spectroscopy tracks reaction progress in real time, enabling timely adjustments to prevent over-oxidation of furan groups .

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